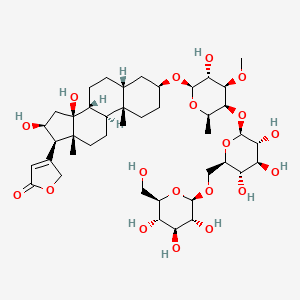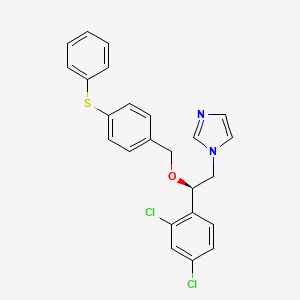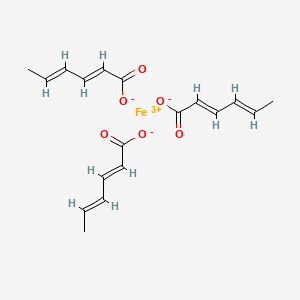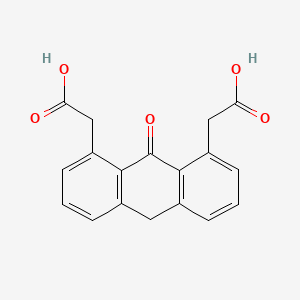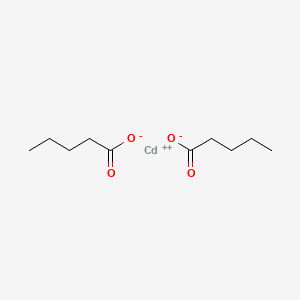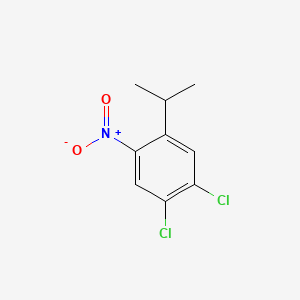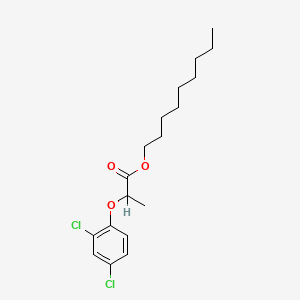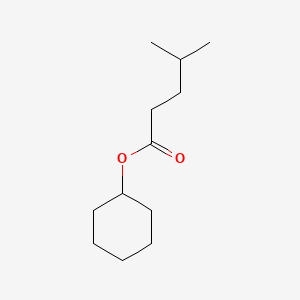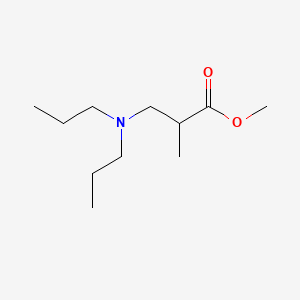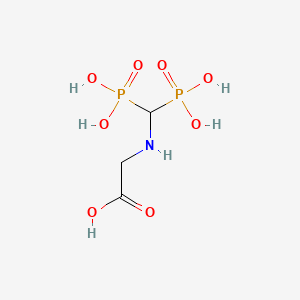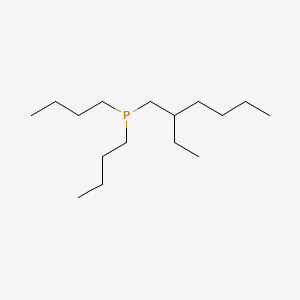
Phosphine, dibutyl(2-ethylhexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, dibutyl(2-ethylhexyl)- is an organophosphorus compound with the molecular formula C16H35P. It is a tertiary phosphine, characterized by the presence of three alkyl groups attached to the phosphorus atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Phosphine, dibutyl(2-ethylhexyl)- can be synthesized through several methods. One common synthetic route involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield tertiary phosphines . Another method involves the reaction of phosphorus trichloride with the corresponding alcohols, followed by reduction . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Phosphine, dibutyl(2-ethylhexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphine, dibutyl(2-ethylhexyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It can be used in studies involving biological systems due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of phosphine, dibutyl(2-ethylhexyl)- involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems .
Comparación Con Compuestos Similares
Phosphine, dibutyl(2-ethylhexyl)- can be compared with other similar compounds such as:
Di(2-ethylhexyl)phosphoric acid: This compound is also an organophosphorus compound but has different functional groups and applications.
Diisobutyl phthalate: Another similar compound used as a plasticizer, but with different chemical properties and uses.
Phosphine, dibutyl(2-ethylhexyl)- is unique due to its specific structure and the presence of the 2-ethylhexyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
129678-03-1 |
|---|---|
Fórmula molecular |
C16H35P |
Peso molecular |
258.42 g/mol |
Nombre IUPAC |
dibutyl(2-ethylhexyl)phosphane |
InChI |
InChI=1S/C16H35P/c1-5-9-12-16(8-4)15-17(13-10-6-2)14-11-7-3/h16H,5-15H2,1-4H3 |
Clave InChI |
XMQWCFQFVJNSJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CP(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


